molecular formula C12H19ClN2 B1524960 3-Methyl-1-(2-methylphenyl)piperazine hydrochloride CAS No. 1262773-78-3

3-Methyl-1-(2-methylphenyl)piperazine hydrochloride

Cat. No.: B1524960
CAS No.: 1262773-78-3
M. Wt: 226.74 g/mol
InChI Key: JBIQUIBYRDCAGK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Methyl-1-(2-methylphenyl)piperazine hydrochloride is a chemical compound with the empirical formula C12H19ClN2 and a molecular weight of 226.75 . It is provided as a solid form .


Molecular Structure Analysis

The SMILES string for this compound is CC1=CC=CC=C1N2CC(NCC2)C.[H]Cl . The InChI key is JBIQUIBYRDCAGK-UHFFFAOYSA-N .


Physical and Chemical Properties Analysis

This compound is a solid . It may contain trace amounts of water .

Scientific Research Applications

Synthesis and Pharmacological Evaluation

A novel series of 1-{[3-(furan-2-yl)-5-substituted phenyl-4,5-dihydro-1,2-oxazol-4-yl]methyl}-4-methyl piperazine compounds were synthesized and evaluated for their antidepressant and antianxiety activities. This research demonstrates the potential of piperazine derivatives in the development of new pharmacological agents (Kumar et al., 2017).

Anticonvulsant and Antimicrobial Evaluation

Research on 3‐hydroxy‐6‐methyl‐2‐substituted 4H‐pyran‐4‐one derivatives, synthesized using substituted piperazine derivatives, showcased their potential anticonvulsant and antimicrobial activities. This highlights the versatility of piperazine compounds in medicinal chemistry (Aytemir et al., 2004).

HIV-1 Reverse Transcriptase Inhibition

A study on analogues of 1-[4-methoxy-3,5-dimethylbenzyl]-4-[3-(ethylamino)-2-pyridyl]piperazine hydrochloride revealed their potential as non-nucleoside inhibitors of HIV-1 reverse transcriptase. This showcases a crucial application in the field of antiviral drug development (Romero et al., 1994).

Analgesic and Antiinflammatory Activities

Mannich bases of 5-nitro-2-benzoxazolinones, involving piperazine derivatives, were synthesized and found to possess significant analgesic and antiinflammatory activities. This suggests their potential use in developing new analgesic and antiinflammatory drugs (Köksal et al., 2007).

Novel Synthesis and Crystal Structures

The synthesis of biologically active 3-piperazine-bisbenzoxaborole and its analogs demonstrated the application of piperazine compounds in creating unique molecular architectures with potential biological activities (Adamczyk-Woźniak et al., 2013).

Antimicrobial Activities of Triazole Derivatives

Synthesis of 1,2,4-triazole derivatives involving piperazine showed promising antimicrobial activities. This underscores the significance of piperazine compounds in the development of new antimicrobial agents (Bektaş et al., 2007).

Novel Biofilm and MurB Inhibitors

Bis(pyrazole-benzofuran) hybrids with a piperazine linker were synthesized and found to be potent inhibitors of bacterial biofilm and MurB enzyme. This indicates the role of piperazine derivatives in addressing bacterial resistance and biofilm-related issues (Mekky & Sanad, 2020).

Safety and Hazards

The compound is classified as a combustible solid . The flash point is not applicable . It’s important to note that Sigma-Aldrich sells this product “as-is” and makes no representation or warranty whatsoever with respect to this product .

Properties

IUPAC Name

3-methyl-1-(2-methylphenyl)piperazine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2.ClH/c1-10-5-3-4-6-12(10)14-8-7-13-11(2)9-14;/h3-6,11,13H,7-9H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBIQUIBYRDCAGK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CCN1)C2=CC=CC=C2C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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